Cas no 37924-90-6 (1,2-Benzisoxazole-3-methanol,5-amino-)

1,2-Benzisoxazole-3-methanol,5-amino- 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzisoxazole-3-methanol,5-amino-
- 5-Amino-3-(hydroxymethyl)-1,2-benzisoxazole
- 37924-90-6
- 5-Aminobenzo[d]isoxazole-3-methanol
- SY249570
- (5-aminobenzo[d]isoxazol-3-yl)methanol
- MFCD18804961
- AC9801
-
- インチ: InChI=1S/C8H8N2O2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4,9H2
- InChIKey: MXCYEJRKORUHKJ-UHFFFAOYSA-N
- ほほえんだ: NC1=CC=C2C(C(=NO2)CO)=C1
計算された属性
- せいみつぶんしりょう: 164.059
- どういたいしつりょう: 164.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.3A^2
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- PSA: 72.28000
- LogP: 1.48350
1,2-Benzisoxazole-3-methanol,5-amino- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D696987-0.25g |
5-Aminobenzo[d]isoxazole-3-methanol |
37924-90-6 | 95% | 0.25g |
$1210 | 2024-07-20 | |
eNovation Chemicals LLC | D696987-0.25g |
5-Aminobenzo[d]isoxazole-3-methanol |
37924-90-6 | 95% | 0.25g |
$1210 | 2025-02-26 | |
eNovation Chemicals LLC | D696987-0.25g |
5-Aminobenzo[d]isoxazole-3-methanol |
37924-90-6 | 95% | 0.25g |
$1210 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734838-250mg |
(5-Aminobenzo[d]isoxazol-3-yl)methanol |
37924-90-6 | 98% | 250mg |
¥16680.00 | 2024-05-16 |
1,2-Benzisoxazole-3-methanol,5-amino- 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
1,2-Benzisoxazole-3-methanol,5-amino-に関する追加情報
Introduction to 1,2-Benzisoxazole-3-methanol,5-amino- (CAS No. 37924-90-6)
1,2-Benzisoxazole-3-methanol,5-amino-, identified by its Chemical Abstracts Service (CAS) number 37924-90-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzisoxazole class, a scaffold that is widely recognized for its structural versatility and biological activity. The presence of both hydroxyl and amino functional groups in its molecular structure enhances its potential as a pharmacophore, making it a valuable candidate for further chemical modification and drug development.
The benzisoxazole core is a fused ring system consisting of a benzene ring and an oxygen-containing heterocycle, which is known to exhibit a wide range of biological properties. These include antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern in 1,2-Benzisoxazole-3-methanol,5-amino-, particularly the hydroxyl group at the 3-position and the amino group at the 5-position, contributes to its unique reactivity and interaction with biological targets. This compound has been studied for its potential role in modulating various enzymatic pathways and signaling cascades that are implicated in human diseases.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on benzisoxazole derivatives. The structural features of 1,2-Benzisoxazole-3-methanol,5-amino- make it an attractive starting point for designing molecules that can interact with proteins and enzymes involved in disease mechanisms. For instance, studies have shown that benzisoxazole derivatives can inhibit kinases and other enzymes that are overexpressed in cancer cells. The hydroxyl and amino groups provide multiple sites for chemical modification, allowing researchers to fine-tune the pharmacokinetic properties and target specificity of the compound.
One of the most promising applications of 1,2-Benzisoxazole-3-methanol,5-amino- lies in its potential as an intermediate in the synthesis of more complex drug candidates. Researchers have leveraged this compound to develop molecules with enhanced binding affinity and selectivity for therapeutic targets. For example, derivatives of this scaffold have been explored as inhibitors of tyrosine kinases, which are key players in signal transduction pathways that drive cell growth and survival. The ability to modify both the hydroxyl and amino groups allows for the creation of libraries of compounds that can be screened for biological activity using high-throughput screening (HTS) techniques.
The chemical synthesis of 1,2-Benzisoxazole-3-methanol,5-amino- involves multi-step reactions that typically begin with the formation of the benzisoxazole core. Common synthetic routes include cyclization reactions involving o-hydroxyphenols or o-hydroxyanilines with appropriate electrophiles. The introduction of the hydroxyl group at the 3-position is often achieved through oxidation or hydrolysis reactions, while the amino group at the 5-position can be introduced via reductive amination or nucleophilic substitution reactions. These synthetic strategies highlight the compound's flexibility as a building block for more complex molecules.
The biological evaluation of 1,2-Benzisoxazole-3-methanol,5-amino- has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammation and cancer progression. For instance, it has been shown to suppress the activity of lipoxygenase enzymes, which are involved in the production of pro-inflammatory mediators such as leukotrienes. Additionally, derivatives of this compound have exhibited cytotoxic effects against various cancer cell lines by interfering with key cellular processes such as DNA replication and apoptosis.
Recent advances in computational chemistry have further enhanced the understanding of how 1,2-Benzisoxazole-3-methanol,5-amino- interacts with biological targets. Molecular docking studies have been used to predict binding modes and affinities for various proteins relevant to human health. These computational approaches complement experimental efforts by providing insights into the structural basis of biological activity. By integrating experimental data with computational predictions, researchers can design more effective derivatives with improved pharmacological profiles.
The pharmaceutical industry has taken notice of the potential therapeutic value of benzisoxazole derivatives like 1,2-Benzisoxazole-3-methanol,5-amino-. Several companies are currently engaged in developing novel drugs based on this scaffold for treating conditions such as cancer、neurodegenerative diseases、and infectious diseases. The versatility of this compound's structure allows for targeted modifications that can optimize its pharmacokinetic properties、reduce toxicity、and enhance patient compliance. As a result,it is expected that more clinical trials will be initiated in the near future to evaluate its efficacy and safety profile.
In conclusion,1,2-Benzisoxazole-3-methanol,5-amino- (CAS No.37924—90—6) represents a promising lead compound for drug discovery efforts.Its unique structural features,combined with its demonstrated biological activity,make it an attractive candidate for further development.With ongoing research focused on optimizing its pharmacological properties,this compound holds significant potential as a therapeutic agent.As our understanding of disease mechanisms continues to evolve,the role of innovative compounds like 1,2-Benzisoxazole—3—methanol,5—amino— is likely to expand,offering new hope for treating some of humanity's most challenging health issues.
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